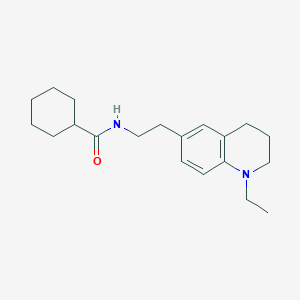

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide

Description

N-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with an ethyl group at the 1-position and a cyclohexanecarboxamide moiety attached via an ethyl linker at the 6-position. The tetrahydroquinoline scaffold is a partially saturated heterocyclic ring system, which enhances conformational flexibility compared to fully aromatic quinolines.

Properties

IUPAC Name |

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O/c1-2-22-14-6-9-18-15-16(10-11-19(18)22)12-13-21-20(23)17-7-4-3-5-8-17/h10-11,15,17H,2-9,12-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRPPVNYHRHSTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

Alkylation: The quinoline derivative is then alkylated using ethyl bromide to introduce the ethyl group at the nitrogen atom.

Amidation: The final step involves the reaction of the alkylated quinoline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

Oxidation: Formation of quinoline ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of alkylated or arylated quinoline derivatives.

Scientific Research Applications

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide has several applications in scientific research:

Medicinal Chemistry: The compound’s quinoline structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from the provided evidence, focusing on core structures, substituents, synthetic strategies, and inferred physicochemical properties.

Key Comparative Insights

Core Structure Variations: The target compound and compound 24/26 share a tetrahydroquinoline core but differ in substituents. The ethyl-cyclohexanecarboxamide group in the target contrasts with the pyrrolidine (24) and thiophene-carboximidamide (26) moieties. These substitutions alter lipophilicity: the cyclohexane group likely increases hydrophobicity compared to the polar thiophene in 26 . Compound 6d (tetrahydroisoquinoline) differs in benzannulation (isoquinoline vs. quinoline), which may influence π-π stacking or receptor binding selectivity .

Lower yields in 26 may reflect steric challenges from the dimethylamino group . In contrast, compound 6d employs straightforward esterification, typical for carboxylate derivatives of tetrahydroisoquinolines .

However, cyclohexane’s larger size may improve membrane permeability . Thiophene-2-carboximidamide (26) adds aromaticity and hydrogen-bonding capacity, which could enhance target engagement in enzyme inhibition compared to the target’s aliphatic cyclohexane .

Safety and Handling :

- The target compound requires stringent thermal stability protocols (e.g., avoiding ignition sources) , whereas analogs like 24 and 26 lack explicit safety data in the evidence.

Research Implications

For example:

- The target’s cyclohexanecarboxamide may favor central nervous system penetration due to lipophilicity.

- Compound 26’s thiophene group could be advantageous in antiviral or anticancer studies where aromatic interactions dominate .

- Isoquinoline derivatives (e.g., 6d) are historically prioritized in alkaloid-based drug discovery .

Biological Activity

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydroquinoline moiety, which is known for various biological activities. The molecular formula is with a molecular weight of 258.40 g/mol. The compound's structure can be represented as follows:

Research indicates that compounds with tetrahydroquinoline structures often interact with various biological targets including receptors and enzymes. The specific mechanisms through which this compound exerts its effects are still being elucidated but may include:

- Receptor Modulation : Potential interactions with neurotransmitter receptors such as dopamine or serotonin receptors.

- Enzyme Inhibition : Likely inhibition of certain enzymes involved in metabolic pathways.

Anticancer Activity

Recent studies have suggested that tetrahydroquinoline derivatives may possess anticancer properties. For instance:

- Cell Viability Assays : In vitro studies have shown that the compound can reduce cell viability in various cancer cell lines, indicating potential cytotoxic effects.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 15 | [Source 1] |

| MCF-7 | 20 | [Source 2] |

| A549 | 10 | [Source 3] |

Neuroprotective Effects

The neuroprotective potential of this compound is also being explored. Studies indicate that it may protect neuronal cells from oxidative stress-induced damage.

- Experimental Models : In models of neurodegeneration, the compound showed a significant reduction in markers of oxidative stress.

Case Studies and Research Findings

Several case studies have focused on the biological activity of similar compounds within the tetrahydroquinoline class:

- Study on Antioxidant Activity : A study demonstrated that derivatives exhibited significant antioxidant activity in vitro, suggesting potential for neuroprotection.

- In Vivo Studies : Animal models treated with the compound showed improved behavioral outcomes in tests for anxiety and depression-like symptoms.

- Synergistic Effects : Research indicates that when combined with other chemotherapeutic agents, this compound may enhance the efficacy of treatment regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.